1-(5-methyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers
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Overview
Description
1-(5-Methyloxolan-2-yl)methanamine hydrochloride, a mixture of diastereomers, is a chemical compound that features a methanamine group attached to a 5-methyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyloxolan-2-ylmethanol with an amine source under acidic conditions to form the methanamine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or recrystallization are employed to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyloxolan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the methanamine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-(5-Methyloxolan-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
- N-methyl-1-(oxolan-2-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness: 1-(5-Methyloxolan-2-yl)methanamine hydrochloride is unique due to the presence of the 5-methyloxolan ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
2763786-80-5 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
0 |
Origin of Product |
United States |
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